

Check Availability & Pricing

# Technical Support Center: Optimizing Avibactam Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Avibactam, (+)- |           |
| Cat. No.:            | B1249370        | Get Quote |

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of avibactam, particularly in patient populations with renal impairment. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, is primarily eliminated through the kidneys.[1][2] Consequently, impaired renal function can significantly alter its pharmacokinetic profile, necessitating dosage adjustments to ensure efficacy and safety.[1][2]

## Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of avibactam necessary for patients with renal impairment?

A1: Avibactam is predominantly excreted unchanged in the urine.[1] In patients with renal impairment, the clearance of avibactam is reduced, leading to increased drug exposure and a longer half-life.[1] Without appropriate dose adjustments, this can increase the risk of adverse effects.[3] Dosage adjustments are crucial to maintain plasma concentrations that are both safe and effective.

Q2: What is the standard dosing regimen for ceftazidime-avibactam in adults with normal renal function?

A2: For adult patients with normal renal function, defined as a creatinine clearance (CrCl) greater than 50 mL/min, the standard dose for ceftazidime-avibactam is 2.5 grams (2 grams of ceftazidime and 0.5 grams of avibactam).[4][5] This is typically administered as a 2-hour intravenous infusion every 8 hours.[4][5]



Q3: How is renal function typically estimated for the purpose of avibactam dosage adjustment?

A3: Renal function is most commonly estimated by calculating the creatinine clearance (CrCl) using the Cockcroft-Gault formula.[4] For pediatric patients, the bedside Schwartz equation may be used to estimate the glomerular filtration rate (eGFR).[6] It is important to monitor renal function at least daily in patients with changing renal function and adjust the dosage accordingly.[7]

Q4: What is the recommended dosage of ceftazidime-avibactam for patients undergoing hemodialysis?

A4: For patients with end-stage renal disease on intermittent hemodialysis, the recommended dose of ceftazidime-avibactam is 0.94 grams (0.75 grams of ceftazidime and 0.19 grams of avibactam) administered every 48 hours.[8][9] Crucially, the dose should be administered after hemodialysis on dialysis days, as a significant portion of both ceftazidime and avibactam is removed during the procedure.[1][6][9][10]

Q5: Are there specific dosing recommendations for patients on Continuous Renal Replacement Therapy (CRRT)?

A5: Yes. For critically ill patients undergoing Continuous Renal Replacement Therapy (CRRT), a dosage of 2.5 grams of ceftazidime-avibactam (2 grams of ceftazidime and 0.5 grams of avibactam) administered every 8 hours as a 2-hour infusion is often recommended.[11] However, given the complexities of CRRT and individual patient variability, monitoring of drug levels is advisable if available.[12][13]

# **Troubleshooting Guide**

Issue 1: Subtherapeutic drug exposure despite following renal dosing guidelines.

- Possible Cause: Rapidly improving renal function. In some critically ill patients, renal function
  can change quickly. A dose adjusted for severe impairment may become insufficient if renal
  function improves.
- Troubleshooting Steps:
  - Monitor serum creatinine and calculate CrCl at least daily.[7]

## Troubleshooting & Optimization





 Adjust the ceftazidime-avibactam dosage promptly based on the most recent CrCl estimation. Population pharmacokinetic modeling has supported a 50% increase in the total daily dose for patients with moderate to severe renal impairment compared to original adjustments to mitigate this risk.[4][14]

Issue 2: Emergence of resistance during therapy in a patient on renal replacement therapy.

- Possible Cause: Suboptimal drug exposure. Patients on renal replacement therapy (RRT)
  have been identified as being at risk for clinical failure and the development of ceftazidimeavibactam resistance.
- Troubleshooting Steps:
  - Ensure the timing of administration is correct, especially for intermittent hemodialysis (post-dialysis).[9]
  - For patients on CRRT, consider the standard 2.5g every 8 hours regimen, as some studies suggest this is necessary to achieve appropriate pharmacokinetic/pharmacodynamic targets.[11][15]
  - If available, therapeutic drug monitoring can help ensure target attainment.

Issue 3: Neurotoxicity (e.g., seizures, encephalopathy) in a patient with severe renal impairment.

- Possible Cause: Drug accumulation due to incorrect dosage. Ceftazidime, the partner drug to avibactam, is associated with neurotoxicity at high concentrations, which can occur with inappropriate dosing in renal impairment.[3]
- Troubleshooting Steps:
  - Immediately re-evaluate the patient's renal function and the administered dose.
  - Confirm that the dose has been adjusted according to the latest guidelines for the patient's CrCl.
  - Discontinue the drug if necessary and consult with a specialist.



# **Data Presentation: Recommended Dosages**

The following tables summarize the recommended intravenous dosages of ceftazidimeavibactam for adult and pediatric patients based on renal function.

Table 1: Recommended Ceftazidime-Avibactam Dosage for Adult Patients

| Estimated Creatinine Clearance (CrCl) (mL/min)      | Ceftazidime-<br>Avibactam Dose | Frequency      | Infusion Time |
|-----------------------------------------------------|--------------------------------|----------------|---------------|
| > 50                                                | 2.5 g (2g / 0.5g)              | Every 8 hours  | 2 hours       |
| 31 to 50                                            | 1.25 g (1g / 0.25g)            | Every 8 hours  | 2 hours       |
| 16 to 30                                            | 0.94 g (0.75g / 0.19g)         | Every 12 hours | 2 hours       |
| 6 to 15                                             | 0.94 g (0.75g / 0.19g)         | Every 24 hours | 2 hours       |
| ≤ 5 (End-Stage Renal<br>Disease on<br>Hemodialysis) | 0.94 g (0.75g / 0.19g)         | Every 48 hours | 2 hours       |

Data sourced from multiple clinical guidelines and studies.[3][7][8][10] Note: On hemodialysis days, the dose should be administered after the session.[10]

Table 2: Recommended Ceftazidime-Avibactam Dosage for Pediatric Patients (2 years and older)



| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²) | Ceftazidime-<br>Avibactam Dose                                     | Frequency      | Maximum Dose |
|--------------------------------------------------------------|--------------------------------------------------------------------|----------------|--------------|
| 31 to 50                                                     | 31.25 mg/kg (25<br>mg/kg ceftazidime /<br>6.25 mg/kg<br>avibactam) | Every 8 hours  | 1.25 g       |
| 16 to 30                                                     | 23.75 mg/kg (19<br>mg/kg ceftazidime /<br>4.75 mg/kg<br>avibactam) | Every 12 hours | 0.94 g       |
| 6 to 15                                                      | 23.75 mg/kg (19<br>mg/kg ceftazidime /<br>4.75 mg/kg<br>avibactam) | Every 24 hours | 0.94 g       |
| ≤ 5                                                          | 23.75 mg/kg (19<br>mg/kg ceftazidime /<br>4.75 mg/kg<br>avibactam) | Every 48 hours | 0.94 g       |

Pediatric dosing is often derived from population pharmacokinetic modeling, assuming renal dysfunction has similar proportional effects as in adults.[7][16]

# **Experimental Protocols**

Protocol: Phase 1 Pharmacokinetic Study of Avibactam in Subjects with Renal Impairment

This section outlines a general methodology for a clinical study designed to evaluate the effect of renal impairment on the pharmacokinetics of avibactam, based on descriptions of such studies.[1][17]

## 1. Study Design:



- An open-label, single-dose, parallel-group study.
- Groups are stratified based on renal function:
  - Healthy subjects with normal renal function (CrCl > 80 mL/min).
  - Subjects with mild renal impairment (CrCl 51-80 mL/min).
  - Subjects with moderate renal impairment (CrCl 31-50 mL/min).
  - Subjects with severe renal impairment (CrCl 16-30 mL/min).
  - Subjects with end-stage renal disease (ESRD) requiring hemodialysis.
- 2. Subject Enrollment:
- Recruit subjects for each group based on their estimated CrCl calculated using the Cockcroft-Gault formula.
- Obtain informed consent from all participants.
- Conduct a comprehensive screening process including medical history, physical examination, and laboratory tests.
- 3. Drug Administration:
- Administer a single intravenous (IV) infusion of avibactam (e.g., 100 mg) over a fixed duration (e.g., 30 minutes).[1]
- For the ESRD group, administer the dose both before and after a hemodialysis session, with a washout period in between.[1]
- 4. Sample Collection:
- Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at multiple points post-infusion for up to 48-72 hours).



- Collect urine samples over specific intervals to determine the amount of avibactam excreted renally.
- For the ESRD group, collect dialysate fluid to quantify drug removal during hemodialysis.
- 5. Bioanalytical Method:
- Develop and validate a sensitive and specific assay, such as liquid chromatography-mass spectrometry (LC-MS), to quantify avibactam concentrations in plasma, urine, and dialysate.
   [15]
- 6. Pharmacokinetic Analysis:
- Use non-compartmental methods to determine key pharmacokinetic parameters, including:
  - Maximum plasma concentration (Cmax).
  - Area under the plasma concentration-time curve (AUC).
  - Total plasma clearance (CL).
  - Renal clearance (CLR).
  - Terminal half-life (t½).
  - Volume of distribution (Vd).
- Evaluate the relationship between avibactam clearance (CL and CLR) and creatinine clearance (CrCl) using linear correlation analysis.[1]
- 7. Safety and Tolerability:
- Monitor subjects for any adverse events throughout the study.
- Collect data on vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

## **Visualizations**



The following diagram illustrates the clinical workflow for determining the appropriate ceftazidime-avibactam dosage for a patient with potential renal impairment.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Phase 1 Study Assessing the Pharmacokinetic Profile and Safety of Avibactam in Patients With Renal Impairment PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals Drug Research / Abstract [thieme-connect.com]
- 3. droracle.ai [droracle.ai]
- 4. Considerations in the Selection of Renal Dosage Adjustments for Patients with Serious Infections and Lessons Learned from the Development of Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Ceftazidime/avibactam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. drugs.com [drugs.com]
- 8. academic.oup.com [academic.oup.com]
- 9. droracle.ai [droracle.ai]
- 10. reference.medscape.com [reference.medscape.com]
- 11. droracle.ai [droracle.ai]
- 12. Recommendation of Antimicrobial Dosing Optimization During Continuous Renal Replacement Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Population Pharmacokinetic Modeling for Ceftazidime-Avibactam Renal Dose Adjustments in Pediatric Patients 3 months and Older - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]





 To cite this document: BenchChem. [Technical Support Center: Optimizing Avibactam Dosage in Renal Impairment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#optimizing-avibactam-dosage-for-patients-with-renal-impairment]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com